

A Structural and Functional Comparison of Human Aminoacylase I and Aminoacylase II

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the structural and functional properties of human **Aminoacylase** I (ACY1) and **Aminoacylase** II (ACY2), also known as aspartoacylase. The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction

Aminoacylase I (N-acyl-L-amino-acid amidohydrolase, EC 3.5.1.14) and Aminoacylase II (aspartoacylase, EC 3.5.1.15) are both members of the M20 family of metallopeptidases. These cytosolic enzymes play crucial roles in the catabolism of N-acylated amino acids. Despite their classification within the same family, they exhibit distinct substrate specificities, tissue distribution, and are associated with different metabolic disorders. Understanding their structural and functional differences is critical for elucidating their physiological roles and for the development of targeted therapeutics.

General Characteristics



Feature	Aminoacylase I (ACY1)	Aminoacylase II (ACY2) / Aspartoacylase	
Gene	ACY1	ASPA	
EC Number	3.5.1.14	3.5.1.15[1]	
Function	Catalyzes the hydrolysis of N-acylated L-amino acids (except N-acetyl-L-aspartate) to L-amino acids and an acyl group.[2][3]	Catalyzes the deacylation of N-acetyl-L-aspartate (NAA) to L-aspartate and acetate.[1][3]	
Substrate Specificity	Broad specificity for N-acylated neutral, aliphatic amino acids such as N-acetyl-methionine.	Highly specific for N-acetyl-L-aspartate (NAA).	
Tissue Distribution	Highest expression in the kidney, with strong expression in the brain and weaker expression in the placenta and spleen.	Primarily found in the brain, specifically in oligodendrocytes.	
Associated Disease	Aminoacylase I deficiency, a metabolic disorder with neurological symptoms.	Canavan disease, a severe progressive neurodegenerative leukodystrophy.	

Structural Comparison

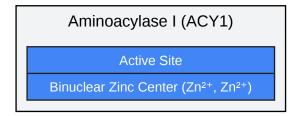
Both **Aminoacylase** I and **Aminoacylase** II are zinc-dependent hydrolases. X-ray crystallography studies have revealed key structural features of both enzymes.

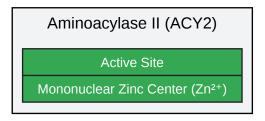


Structural Feature	Aminoacylase I (ACY1)	Aminoacylase II (ACY2) / Aspartoacylase	
Quaternary Structure	Homodimer	Dimer of two identical monomers.	
Metal Cofactor	Zinc (Zn ²⁺)	Zinc (Zn ²⁺)	
PDB Accession (Human)	1Q7L	2O4H, 2I3C, 4MRI, etc.	
Overall Fold	Belongs to the peptidase M20A family.	The N-terminal domain is similar to zinc-dependent hydrolases like carboxypeptidase A.	
Active Site	Contains a binuclear zinc center.	Contains a single zinc ion in the active site.	

The following diagram illustrates the key structural differences between the active sites of **Aminoacylase** I and **Aminoacylase** II.

Structural Comparison of Aminoacylase Active Sites





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Caption: Comparison of the metal centers in the active sites of ACY1 and ACY2.

Enzymatic Kinetics

The kinetic parameters, Michaelis constant (K_m) and maximum reaction velocity (V_{max}) or catalytic rate constant (kcat), provide insights into the catalytic efficiency and substrate affinity of an enzyme.



Enzyme	Substrate	K _m (mM)	kcat (s ⁻¹)	V _{max}	Expression System
Human Aminoacylas e I	N-acetyl-DL- methionine	0.24 (M) ¹	-	0.3152 (mmol L ⁻¹ S ⁻¹) ¹	Porcine Kidney ¹
Human Aminoacylas e II	N-acetyl-L- aspartate	0.12 ± 0.03	12.7 ± 0.05	-	Pichia pastoris

¹Data for porcine **Aminoacylase** I. Specific kinetic data for human **Aminoacylase** I was not found in the reviewed literature. The high K_m value for the porcine enzyme may be specific to the experimental conditions.

Experimental Protocols

Expression and Purification of Recombinant Human Aminoacylase II (Pichia pastoris)

This protocol is based on the methods described for the expression of human aspartoacylase in Pichia pastoris.

- Gene Cloning: The gene encoding human aspartoacylase (ASPA) is amplified by PCR and cloned into a suitable Pichia expression vector.
- Yeast Transformation and Selection: The expression vector is transformed into a suitable P.
 pastoris strain (e.g., KM71H). Transformants are selected on appropriate selective media.
- Protein Expression: A selected colony is grown in a glycerol-based medium to generate biomass. Protein expression is then induced by switching to a methanol-containing medium.
- Cell Lysis: The yeast cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM potassium phosphate, pH 7.4, containing 500 mM NaCl, 20 mM imidazole, and 5% glycerol with a protease inhibitor like PMSF). The cells are then lysed using methods such as sonication or a French press.



Purification:

- Affinity Chromatography: If a His-tag was incorporated, the cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.
- Ion Exchange Chromatography: Further purification can be achieved using anion exchange chromatography (e.g., Source 15Q column) with a salt gradient elution.
- Purity Analysis and Storage: The purity of the enzyme is assessed by SDS-PAGE. The
 purified protein is dialyzed into a storage buffer (e.g., 50 mM HEPES, pH 7.4, containing 100
 mM NaCl and 1 mM DTT) and stored at -80°C.

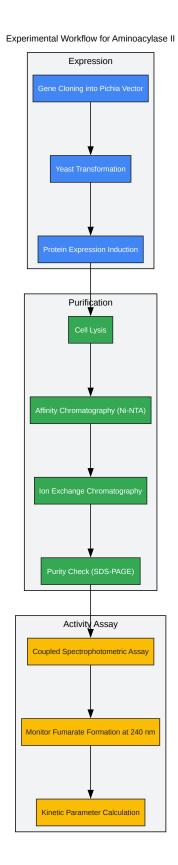
Aminoacylase II (Aspartoacylase) Activity Assay

This is a coupled-enzyme spectrophotometric assay.

- Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
 - 25 mM HEPES buffer, pH 7.2
 - 1 mM Mg(OAc)₂
 - 0.1 mM β-mercaptoethanol
 - Varying concentrations of the substrate, N-acetyl-L-aspartate (NAA)
 - Excess L-aspartase
- Initiation: The reaction is initiated by the addition of the purified **Aminoacylase** II enzyme.
- Measurement: The activity of aspartoacylase is determined by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of fumarate from the deamination of the aspartate product by L-aspartase (ε = 2.53 mM⁻¹cm⁻¹).
- Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the kinetic parameters (K_m and V_{max}) are determined by fitting the data to the Michaelis-Menten equation.



The following diagram illustrates the workflow for the expression, purification, and activity assay of recombinant **Aminoacylase** II.





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Caption: Workflow for recombinant **Aminoacylase** II production and characterization.

Conclusion

Aminoacylase I and Aminoacylase II, while both being zinc-dependent metalloenzymes, exhibit significant differences in their structure, substrate specificity, and physiological roles. ACY1 has a broader substrate range, primarily acting on N-acylated neutral amino acids, and is highly expressed in the kidney. In contrast, ACY2 is highly specific for N-acetyl-L-aspartate and is predominantly found in the brain. These differences are reflected in their distinct roles in metabolism and the different diseases associated with their deficiencies. The detailed structural and kinetic data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and professionals in the fields of biochemistry, neuroscience, and drug development. Further research into the precise mechanisms of these enzymes will undoubtedly pave the way for novel therapeutic strategies for related metabolic disorders.

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